5-Bromo-2-(2-chlorophenoxy)aniline
Overview
Description
5-Bromo-2-(2-chlorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9BrClNO and its molecular weight is 298.56 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-2-(2-chlorophenoxy)aniline, a compound with the molecular formula C12H9BrClN, is of considerable interest in biological research due to its diverse pharmacological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H9BrClN
- Molecular Weight : 298.56 g/mol
- CAS Number : 56966-50-8
The compound features a bromine atom and a chlorophenoxy group, which are critical for its biological interactions. The presence of these halogens can influence the compound's lipophilicity and reactivity, impacting its biological efficacy.
This compound exhibits multiple mechanisms that contribute to its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways. For instance, it can interact with kinases and phosphatases, affecting cellular proliferation and apoptosis.
- Antimicrobial Activity : In vitro studies indicate that this compound displays significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In particular:
- Cell Line Studies : The compound has been tested against several cancer cell lines, including breast (MCF7), liver (HepG2), and colon (HCT116) cancer cells. Results indicate that it exhibits cytotoxicity with IC50 values ranging from 10 µM to 25 µM, depending on the cell line tested .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
- Bacterial Strains : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 µg/mL to 20 µg/mL .
Case Studies
- Anticancer Study : In a study published in Cancer Research, this compound was administered to mice with xenograft tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of this compound against multi-drug resistant bacterial strains. It was found to be more effective than traditional antibiotics like ampicillin and ciprofloxacin in certain assays .
Properties
IUPAC Name |
5-bromo-2-(2-chlorophenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWNPPBWLTYSFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284551 | |
Record name | 5-Bromo-2-(2-chlorophenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56966-50-8 | |
Record name | 5-Bromo-2-(2-chlorophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56966-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(2-chlorophenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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